Cimicifugoside H-2
Cimicifugoside H-2
Cimicifugoside h 2 is a triterpenoid.
Cimicifugoside H-2 is a natural product found in Actaea elata, Actaea cimicifuga, and other organisms with data available.
Cimicifugoside H-2 is a natural product found in Actaea elata, Actaea cimicifuga, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
161097-77-4
VCID:
VC21336892
InChI:
InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1
SMILES:
CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C
Molecular Formula:
C35H54O10
Molecular Weight:
634.8 g/mol
Cimicifugoside H-2
CAS No.: 161097-77-4
VCID: VC21336892
Molecular Formula: C35H54O10
Molecular Weight: 634.8 g/mol
* For research use only. Not for human or veterinary use.

Description | Cimicifugoside h 2 is a triterpenoid. Cimicifugoside H-2 is a natural product found in Actaea elata, Actaea cimicifuga, and other organisms with data available. |
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CAS No. | 161097-77-4 |
Product Name | Cimicifugoside H-2 |
Molecular Formula | C35H54O10 |
Molecular Weight | 634.8 g/mol |
IUPAC Name | (1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |
Standard InChI | InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 |
Standard InChIKey | SUNYLGIAMKNXMN-GLWILYKISA-N |
Isomeric SMILES | C[C@H](CC(=O)[C@@H](C(C)(C)O)O)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H]([C@]34C2=CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C |
SMILES | CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C |
Canonical SMILES | CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C |
PubChem Compound | 10100589 |
Last Modified | Apr 15 2024 |
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